molecular formula C18H20FN5O3S B2452094 N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888422-04-6

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Katalognummer B2452094
CAS-Nummer: 888422-04-6
Molekulargewicht: 405.45
InChI-Schlüssel: YDEWCQLRMAWOHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C18H20FN5O3S and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications and Transporter-Mediated Excretion

Research into the metabolites of closely related compounds has revealed the role of transporter-mediated renal and hepatic excretion. For instance, the study of YM758 metabolites has contributed to understanding the If channel inhibition, identifying major constituents in urine and plasma, and investigating the renal and hepatic uptake transporters for these metabolites. This research aids in elucidating the excretion mechanisms of complex compounds through specific transporters in the human body, highlighting the importance of transporter-mediated excretion in drug disposition and efficacy (Umehara et al., 2009).

Anticancer Potential

Compounds with structural similarities have demonstrated significant anticancer activity, particularly against lung cancer. The study on novel fluoro-substituted benzo[b]pyran compounds has shown promising results in inhibiting cancer cell growth at lower concentrations compared to reference drugs. This research indicates the potential of fluorobenzamide derivatives in developing new anticancer therapies, emphasizing the critical role of structural modification in enhancing therapeutic efficacy (Hammam et al., 2005).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have highlighted their promising antimicrobial and antifungal activities. These compounds have shown significant inhibition against various bacterial and fungal strains, with certain derivatives exhibiting potent activity at minimal inhibitory concentrations (MICs). This research suggests the potential application of these compounds in treating infectious diseases, with the fluorine atom playing a crucial role in enhancing antimicrobial efficacy (Desai et al., 2013).

Antimycobacterial Activity

The discovery of antimycobacterial spiro-piperidin-4-ones through atom economic and stereoselective synthesis has opened new avenues for tuberculosis treatment. These compounds, evaluated for their activity against Mycobacterium tuberculosis and multidrug-resistant strains, have shown promising results. The research underscores the importance of innovative synthetic approaches in developing new antimycobacterial agents, contributing to the fight against tuberculosis (Kumar et al., 2008).

Eigenschaften

IUPAC Name

N-[4-amino-6-oxo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3S/c19-12-7-3-2-6-11(12)16(26)21-14-15(20)22-18(23-17(14)27)28-10-13(25)24-8-4-1-5-9-24/h2-3,6-7H,1,4-5,8-10H2,(H,21,26)(H3,20,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEWCQLRMAWOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.